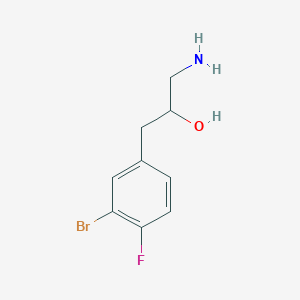

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

Description

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is a β-amino alcohol derivative featuring a bromo-fluorophenyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize physicochemical properties and biological activity. The bromine and fluorine atoms on the aromatic ring introduce steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-amino-3-(3-bromo-4-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-8-4-6(1-2-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2 |

InChI Key |

FDWIFAMZGGSLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)O)Br)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Aromatic Precursor Preparation

The starting materials often involve halogenated phenyl derivatives such as 3-bromo-4-fluorobenzaldehyde or related compounds. These are prepared or procured with precise control over substitution patterns to ensure the correct positioning of bromine and fluorine atoms.

Formation of the Amino Alcohol Backbone

The amino alcohol moiety is typically introduced via:

- Nucleophilic substitution reactions where an appropriate halogenated phenylpropane intermediate undergoes amination and hydroxylation.

- Reduction of corresponding amino ketones or amino aldehydes using reducing agents such as sodium borohydride (NaBH4) to yield the secondary alcohol.

Multi-step Organic Synthesis Route

A representative synthetic pathway includes:

Halogenated phenylpropane intermediate synthesis: Starting from 3-bromo-4-fluorobenzene derivatives, side-chain functionalization is achieved via Friedel-Crafts acylation or related electrophilic aromatic substitution to introduce a propan-2-one or propan-2-ol intermediate.

Amination: Introduction of the amino group at the 1-position through nucleophilic substitution or reductive amination using ammonia or amine sources.

Reduction: Conversion of ketone or aldehyde intermediates to the corresponding alcohol using reducing agents such as sodium borohydride.

Purification: Crystallization or chromatographic techniques to isolate the pure this compound.

Detailed Preparation Method Example

While specific protocols for the exact compound are limited in open literature, analogous synthesis methods for structurally related compounds provide a reliable framework.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Bromo-4-fluorobenzaldehyde, propan-2-one | Friedel-Crafts acylation to form 3-bromo-4-fluorophenylpropan-2-one | ~80 | Requires Lewis acid catalyst (e.g., AlCl3) |

| 2 | Ammonia or ammonium salts, reductive amination | Amination of ketone to form amino ketone intermediate | 70-85 | Conducted under mild heating |

| 3 | Sodium borohydride (NaBH4), methanol | Reduction of amino ketone to amino alcohol | 90 | Low temperature to avoid side reactions |

| 4 | Recrystallization from isopropanol or ethanol | Purification of final product | - | Ensures high purity crystalline product |

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Melting Point: White crystalline solid with melting point range consistent with literature analogs (~180-190 °C).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for aromatic protons, amino group, and alcohol proton.

- ^13C NMR confirms carbon framework including halogen-substituted aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peak at m/z ~248 consistent with molecular weight.

- Infrared Spectroscopy (IR): Presence of -OH stretch (~3300 cm^-1), N-H stretch (~3400 cm^-1), and aromatic C-H stretches.

Optimization and Industrial Considerations

- Solvent Choice: Isopropanol and ethanol are preferred for recrystallization due to good solubility profiles and ease of removal.

- Reaction Conditions: Temperature control during reduction is critical to prevent over-reduction or side reactions.

- Purity: Use of chromatographic purification or recrystallization ensures removal of unreacted precursors and side products.

- Scale-up: Automated systems can optimize reaction times, reagent addition rates, and temperature profiles to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| Halogenated aromatic intermediate synthesis | Friedel-Crafts acylation | 3-Bromo-4-fluorobenzaldehyde, propan-2-one, AlCl3 | Room temp to reflux, inert atmosphere | 3-Bromo-4-fluorophenylpropan-2-one |

| Amination | Reductive amination | Ammonia, reducing agent | Mild heating, aqueous or alcoholic medium | Amino ketone intermediate |

| Reduction | Chemical reduction | Sodium borohydride, methanol | 0-5 °C | Amino alcohol (target compound) |

| Purification | Recrystallization | Isopropanol, ethanol | Cooling, filtration | Pure crystalline product |

Research Findings and Notes

- The presence of bromine and fluorine substituents enhances the compound's chemical reactivity and potential biological activity due to halogen bonding and electronic effects.

- The amino and hydroxyl groups provide sites for hydrogen bonding, increasing solubility and interaction with biological targets.

- Similar compounds have been synthesized and characterized in medicinal chemistry research, demonstrating the feasibility of multi-step synthesis with good yields and purity.

- Careful control of reaction parameters is essential to avoid positional isomer formation or over-reduction.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Phosphonic Acid Analogs (17c, 17d, 17e) Three phosphonic acid derivatives—1-amino-3-(3-bromo-4-fluorophenyl)ethylphosphonic acid (17c), 1-amino-3-(4-bromo-2-fluorophenyl)ethylphosphonic acid (17d), and 1-amino-3-(4-bromo-3-fluorophenyl)ethylphosphonic acid (17e)—demonstrate the impact of halogen positioning on physical properties and spectral

| Compound | Melting Point (°C) | Yield (%) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| 17c | 289–290 | 86 | $^1$H: 1.90–2.10 (m); $^31$P: 22.2 |

| 17d | 280–281 | 54 | $^13$C: 118.5 (CF); $^19$F: -112.5 |

| 17e | 291–292 | 52 | $^13$C: 116.8 (CF); $^19$F: -109.8 |

The target compound differs by lacking the phosphonic acid group, which reduces polarity and may enhance membrane permeability. The bromo-fluoro substitution pattern in 17c mirrors that of the target molecule, suggesting similar electronic effects on the aromatic ring .

Amino Alcohols with Heterocyclic or Aliphatic Substituents

- (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol This analog replaces the bromo-fluorophenyl group with a dihydroisoquinoline moiety, introducing basicity and hydrogen-bonding capacity.

- 1-Amino-3-(2-methylmorpholin-4-yl)propan-2-ol The morpholine ring enhances water solubility due to its oxygen atom, while the methyl group adds steric hindrance. This contrasts with the lipophilic bromo-fluorophenyl group in the target compound .

- 1-Amino-3-(dimethylamino)propan-2-ol The dimethylamino group is strongly electron-donating, increasing the amino group’s nucleophilicity. This differs from the electron-withdrawing effects of bromine and fluorine in the target molecule .

Nitro and Alkoxy-Substituted Derivatives

- The nitro derivative’s molecular weight (226.23 g/mol) is higher than the target compound’s estimated value (~244 g/mol) .

- 1-Amino-3-(2-ethylhexoxy)propan-2-ol The bulky 2-ethylhexoxy group significantly enhances lipophilicity (LogP = 2.24), which may improve blood-brain barrier penetration relative to the bromo-fluorophenyl group .

Heteroaromatic Derivatives

- This heterocycle’s electron-deficient nature contrasts with the electron-rich bromo-fluorophenyl group, altering binding interactions in biological systems .

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Biological Activity

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the phenyl ring, which enhance its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the following interactions:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.

- Halogen Bonding : The presence of bromine and fluorine enhances binding affinity through halogen bonding, which can improve specificity towards target proteins.

- Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions that can stabilize binding to lipid membranes or hydrophobic pockets in proteins .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that the compound could be a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). The structure–activity relationship (SAR) studies indicate that the positioning of halogens significantly influences inhibition potency.

| Enzyme | IC50 (µM) |

|---|---|

| MAO-B | 0.51 |

| BChE | 7.00 |

These findings highlight the compound's potential in treating conditions related to neurotransmitter imbalances .

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial properties of various derivatives of phenylpropan-2-ols, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, making it a valuable candidate for further pharmacological development.

Toxicity Evaluation

In vitro toxicity assessments conducted on Vero cells revealed that the compound had a concentration-dependent effect on cell viability. At concentrations up to 100 µg/mL, over 80% cell viability was observed, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nitroalkene intermediates formed by reacting substituted benzaldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) with nitromethane under basic conditions. Optimization focuses on base selection (e.g., NaOH vs. KOH), solvent polarity, and temperature control to enhance yield and minimize side reactions. Post-reduction steps (e.g., using NaBH₄ or LiAlH₄) require inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. For solution-phase analysis, NMR (e.g., H and C) with chiral shift reagents or 2D NOESY can resolve enantiomeric configurations. Circular dichroism (CD) is used to confirm optical activity in biologically relevant solvents .

Q. How does the presence of bromine and fluorine substituents influence the compound's reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing effects of bromine (meta position) and fluorine (para position) increase the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution. Kinetic studies under varying pH and solvent systems (e.g., DMF vs. THF) are recommended to map regioselectivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or purity. Reproducibility protocols include:

- Standardizing cell lines or enzyme sources.

- Validating compound purity via HPLC-MS.

- Controlling buffer systems (e.g., phosphate vs. Tris) to stabilize interactions.

Cross-referencing with structurally analogous compounds (e.g., halogen-substituted derivatives) can clarify structure-activity relationships .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to map binding modes. Key steps include:

- Preparing the protein structure (PDB) and ligand (optimized DFT geometry).

- Simulating solvated systems (e.g., TIP3P water model) for >100 ns to assess stability.

- Validating predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What experimental designs are optimal for studying the compound's stability under physiological conditions?

- Methodological Answer : Accelerated stability studies involve:

- Incubating the compound in buffers (pH 2–9) at 37°C.

- Monitoring degradation via LC-MS/MS over 72 hours.

- Identifying degradation products (e.g., oxidation to ketones or hydrolysis products) and correlating with environmental factors (e.g., light exposure) .

Q. How do halogen substituent positions (bromo at C3, fluoro at C4) affect the compound's pharmacokinetic properties?

- Methodological Answer : Comparative studies with positional isomers (e.g., 4-bromo-3-fluoro derivatives) reveal:

- Bromine at C3 enhances lipophilicity (logP ↑), improving membrane permeability.

- Fluorine at C4 reduces metabolic clearance by blocking CYP450 oxidation.

In vivo PK/PD studies in rodent models validate these predictions .

Comparative Analysis and Structural Uniqueness

Q. How does this compound compare to analogs lacking bromine or fluorine in receptor-binding assays?

- Methodological Answer : Structural analogs (e.g., 3-chloro-4-methylphenyl derivatives) show reduced binding affinity to G-protein-coupled receptors (GPCRs) due to weaker electron-withdrawing effects. Radioligand displacement assays (e.g., H-labeled competitors) quantify differences in IC₅₀ values .

Q. What synthetic modifications can enhance the compound's selectivity for specific biological targets?

- Methodological Answer : Introducing methyl or methoxy groups to the phenyl ring modulates steric hindrance and hydrogen-bonding capacity. Parallel synthesis libraries are screened against target panels (e.g., kinase inhibitors) to identify lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.